molecular formula C41H57KN4O12S6 B13866401 Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt

Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt

Cat. No.: B13866401
M. Wt: 1029.4 g/mol
InChI Key: HXJHQQZBPRMPJV-UHFFFAOYSA-M
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Description

Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is a thiol-reactive fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, capable of interacting with various biological molecules. This dye is known for its ability to bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .

Preparation Methods

The synthesis of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves multiple steps, typically starting with the preparation of the cyanine dye core structure. The core structure is then functionalized with thiol-reactive groups to produce the bisfunctional dye. Industrial production methods often involve precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents, reducing agents, and thiol-containing compounds. The major products formed from these reactions are typically fluorescently labeled biomolecules .

Scientific Research Applications

Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical assays and studies.

    Biology: Commonly employed in fluorescence microscopy and flow cytometry to label and track biomolecules.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.

    Industry: Applied in the development of biosensors and other analytical tools .

Mechanism of Action

The mechanism of action of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves its thiol-reactive groups forming covalent bonds with thiol-containing biomolecules. This interaction results in the stable labeling of the target biomolecule. Additionally, the dye’s ability to intercalate into double-helical DNA enhances its fluorescence, making it a valuable tool for detecting and visualizing DNA .

Comparison with Similar Compounds

Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is unique due to its bisfunctional thiol-reactive groups and its strong fluorescence upon DNA intercalation. Similar compounds include other cyanine dyes, such as Cyanine 5 and Cyanine 7, which also exhibit fluorescence but may differ in their reactive groups and spectral properties. The uniqueness of this compound lies in its specific reactivity and fluorescence characteristics .

Properties

Molecular Formula

C41H57KN4O12S6

Molecular Weight

1029.4 g/mol

IUPAC Name

potassium;2-[3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate

InChI

InChI=1S/C41H58N4O12S6.K/c1-40(2)32-28-30(62(52,53)54)18-20-34(32)44(24-11-7-9-16-38(46)42-22-26-58-60(5,48)49)36(40)14-13-15-37-41(3,4)33-29-31(63(55,56)57)19-21-35(33)45(37)25-12-8-10-17-39(47)43-23-27-59-61(6,50)51;/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3,(H3-,42,43,46,47,52,53,54,55,56,57);/q;+1/p-1

InChI Key

HXJHQQZBPRMPJV-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+]

Origin of Product

United States

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